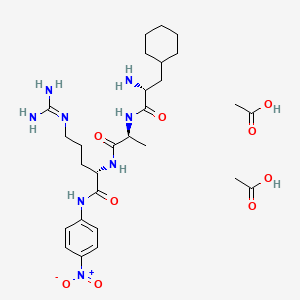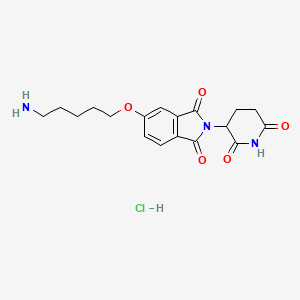
H-D-CHA-Ala-Arg-pNA (diacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-CHA-Ala-Arg-pNA (diacetate) is a chromogenic substrate used in amidolytic assays. It is the diacetate form of H-D-CHA-Ala-Arg-pNA, which is known for its application in measuring enzyme activity, particularly thrombin . The compound has a molecular weight of 638.71 and a chemical formula of C28H46N8O9 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-CHA-Ala-Arg-pNA (diacetate) involves the coupling of cyclohexylalanyl, alanyl, and arginine residues with para-nitroanilide. The diacetate form is achieved by acetylating the compound with acetic acid . The reaction conditions typically involve:
Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0
Temperature: 37°C
Substrate: 0.5 mM
Enzyme: 5 nM human Thrombin
Industrial Production Methods
Industrial production methods for H-D-CHA-Ala-Arg-pNA (diacetate) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification and acetylation steps to obtain the diacetate form .
化学反応の分析
Types of Reactions
H-D-CHA-Ala-Arg-pNA (diacetate) primarily undergoes amidolytic reactions, where it serves as a substrate for enzymes like thrombin . The compound can also participate in hydrolysis reactions due to the presence of amide bonds.
Common Reagents and Conditions
Reagents: Human thrombin, acetic acid
Conditions: pH 8.0, 37°C, presence of buffer solutionsMajor Products Formed
The major product formed from the amidolytic reaction of H-D-CHA-Ala-Arg-pNA (diacetate) is para-nitroaniline, which is released upon cleavage by the enzyme .
科学的研究の応用
H-D-CHA-Ala-Arg-pNA (diacetate) is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:
Chemistry: Used in the study of enzyme kinetics and inhibition.
Biology: Employed in assays to measure the activity of proteolytic enzymes like thrombin.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and related disorders.
Industry: Applied in the development of pharmaceuticals and enzyme-based products
作用機序
H-D-CHA-Ala-Arg-pNA (diacetate) exerts its effects by serving as a substrate for amidolytic enzymes. When the enzyme, such as thrombin, cleaves the amide bond in the compound, it releases para-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This mechanism allows researchers to monitor enzyme activity and kinetics.
類似化合物との比較
Similar Compounds
H-D-CHA-Ala-Arg-pNA: The non-diacetate form, used similarly in enzyme assays
H-D-CHA-Ala-Arg-pNA (HY-150523): Another form of the compound used in similar applications
Uniqueness
H-D-CHA-Ala-Arg-pNA (diacetate) is unique due to its diacetate form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for use in various biochemical assays .
特性
分子式 |
C28H46N8O9 |
|---|---|
分子量 |
638.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |
InChIキー |
GOOYGVMAIMOCLQ-AWFQOOCHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)






![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

